Diafen NN

Description

Properties

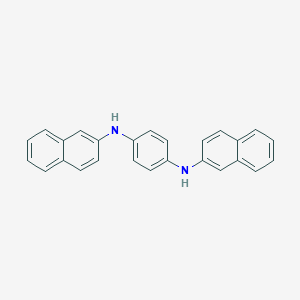

IUPAC Name |

1-N,4-N-dinaphthalen-2-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c1-3-7-21-17-25(11-9-19(21)5-1)27-23-13-15-24(16-14-23)28-26-12-10-20-6-2-4-8-22(20)18-26/h1-18,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETPHHXZEJAYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)NC4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020918 | |

| Record name | N,N'-Di-2-naphthyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-di-2-naphthyl-p-phenylenediamine is a gray powder. (NTP, 1992) | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes at 450-453 °F (NTP, 1992) | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.25 (NTP, 1992) - Denser than water; will sink | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

93-46-9 | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Di(2-naphthyl)-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diafen NN | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dnpda | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N4-di-2-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Di-2-naphthyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-di-2-naphthyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DI-2-NAPHTHALENYL-1,4-BENZENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWK9V6MZH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

437 to 444 °F (NTP, 1992) | |

| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Di-2-naphthyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to N,N'-Di-2-naphthyl-p-phenylenediamine, a compound of significant interest as an antioxidant and stabilizer in various industrial applications, including rubber and polymer manufacturing. The document details both classical condensation methods and modern palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols and comparative quantitative data to inform researchers and chemical process developers.

Overview of Synthetic Strategies

The synthesis of N,N'-Di-2-naphthyl-p-phenylenediamine can be primarily achieved through two main strategies:

-

Direct Condensation: This classical approach involves the reaction of p-phenylenediamine with 2-naphthol. While effective, traditional methods often require high temperatures, leading to the formation of undesirable by-products. An improved, catalyzed version of this reaction offers higher yields and purity under milder conditions.

-

Modern Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation represent powerful and versatile methods for the formation of carbon-nitrogen bonds. These reactions offer an alternative route using an aryl halide and an amine as starting materials.

This guide will provide detailed experimental protocols for the improved direct condensation method and a representative Buchwald-Hartwig amination for a structurally analogous compound, N,N'-diphenyl-p-phenylenediamine, to illustrate the application of modern synthetic techniques.

Direct Condensation of p-Phenylenediamine and 2-Naphthol

An improved and efficient method for the synthesis of N,N'-Di-2-naphthyl-p-phenylenediamine involves the direct condensation of p-phenylenediamine with 2-naphthol in the presence of a boric acid or boric anhydride catalyst. This catalyst allows for lower reaction temperatures, which significantly reduces the formation of the primary impurity, β-naphthylamine.[1]

Experimental Protocol: Boric Anhydride Catalyzed Synthesis[1]

Materials:

-

2-Naphthol (β-naphthol)

-

p-Phenylenediamine

-

Boric Anhydride (B₂O₃)

-

Methanol (for washing)

Procedure:

-

In a suitable heated reactor, charge 275 grams of 2-naphthol, 68.75 grams of p-phenylenediamine, and 1.375 grams of boric anhydride.

-

Heat the reaction mixture to 232°C and maintain this temperature for 4 hours with appropriate stirring.

-

After the reaction is complete, cool the resulting slurry to room temperature.

-

Filter the slurry to collect the solid product.

-

Wash the wet filter cake with methanol.

-

Reslurry the filter cake with fresh methanol and filter again to ensure thorough removal of impurities.

-

Dry the final wet filter cake in a vacuum oven at 60°C and 10 mm mercury pressure to yield N,N'-Di-2-naphthyl-p-phenylenediamine.

Quantitative Data and Comparison

The use of a boric anhydride or boric acid catalyst provides a significant improvement in yield and purity compared to the prior art high-temperature process.[1]

| Parameter | Prior Art (High Temp.) | Boric Anhydride Catalyzed | Boric Acid Catalyzed |

| Reactants | 3 mols 2-naphthol, 1 mol p-phenylenediamine | 275g 2-naphthol, 68.75g p-phenylenediamine | 275g 2-naphthol, 68.75g p-phenylenediamine |

| Catalyst | None | 1.375g B₂O₃ | 1.375g Boric Acid |

| Temperature | 343°C | 232°C | Not specified, lower than prior art |

| Reaction Time | 1.5 hours | 4 hours | Not specified |

| Yield | Not specified, reasonable yields | 92.5% | 84.7% |

| β-Naphthylamine By-product | 1259 ppm | ~15 ppm (before washing) | Not specified, less formation |

| Final Purity | Difficult to purify | < 0.5 ppm β-naphthylamine after washing | Not specified |

Synthesis Pathway Diagram

Caption: Direct condensation of p-phenylenediamine with 2-naphthol.

Modern Synthetic Approaches: Cross-Coupling Reactions

Modern palladium and copper-catalyzed cross-coupling reactions provide a versatile and often high-yielding alternative for the synthesis of diarylamines. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond formation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of N,N'-Di-2-naphthyl-p-phenylenediamine, this would involve the reaction of p-phenylenediamine with two equivalents of a 2-naphthyl halide (e.g., 2-bromonaphthalene).

Representative Experimental Protocol: Synthesis of N,N'-diphenyl-p-phenylenediamine[2]

Materials:

-

p-Phenylenediamine

-

Iodobenzene (or Bromobenzene)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen atmosphere

Procedure:

-

In an oven-dried Schlenk flask, combine p-phenylenediamine (1.0 eq), Palladium(II) acetate (0.01 eq), and BINAP (0.015 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Add anhydrous toluene via syringe.

-

Add iodobenzene (2.2 eq) and sodium tert-butoxide (2.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 100-110°C and stir under the inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography to yield N,N'-diphenyl-p-phenylenediamine.

Buchwald-Hartwig Amination Pathway Diagram

Caption: Buchwald-Hartwig synthesis of the target molecule.

Conclusion

The synthesis of N,N'-Di-2-naphthyl-p-phenylenediamine can be effectively achieved through a catalyzed direct condensation of p-phenylenediamine and 2-naphthol. This method, particularly with a boric anhydride catalyst, offers high yields and minimizes the formation of impurities, making it a viable industrial process. For laboratory-scale synthesis and the preparation of derivatives, modern methods like the Buchwald-Hartwig amination provide a powerful and versatile alternative, albeit with potentially higher costs associated with catalysts and ligands. The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and economic considerations of the research or manufacturing process.

References

An In-depth Technical Guide to the Antioxidant Mechanism of Diafen NN

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diafen NN, chemically known as N,N'-di-β-naphthyl-p-phenylenediamine, is a synthetic compound widely recognized for its antioxidant properties, primarily in industrial applications such as the stabilization of rubber and plastics. Its efficacy as an antioxidant stems from its chemical structure, which allows it to interfere with oxidative processes through two primary mechanisms: chain-breaking free radical scavenging and metal ion chelation . This technical guide provides a detailed exploration of these mechanisms, drawing upon the established principles of antioxidant chemistry and the known activities of the broader class of p-phenylenediamine derivatives. While specific quantitative antioxidant data and detailed biological experimental protocols for this compound are not extensively available in publicly accessible scientific literature, this guide extrapolates from well-understood antioxidant assays and the behavior of analogous compounds to present a comprehensive theoretical and practical framework for its mechanism of action.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | N,N'-di-β-naphthyl-p-phenylenediamine | [1][2] |

| Synonyms | This compound, Antioxidant DNP, DBNPD | [1][2] |

| CAS Number | 93-46-9 | [2] |

| Molecular Formula | C₂₆H₂₀N₂ | [2] |

| Molecular Weight | 360.45 g/mol | [2] |

| Appearance | Light grey or light yellow powder | |

| Solubility | Insoluble in water | [1] |

Core Antioxidant Mechanisms of Action

The antioxidant activity of this compound is primarily attributed to two distinct but complementary mechanisms:

-

Chain-Breaking Radical Scavenging: This is the principal mechanism by which this compound inhibits autoxidation processes. It involves the donation of a hydrogen atom from its secondary amine groups to reactive free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[3]

-

Metal Ion Chelation: this compound can act as a metal complexing agent. By binding to transition metal ions such as copper and manganese, it can prevent them from participating in redox reactions that generate free radicals.

Chain-Breaking Free Radical Scavenging

The chain-breaking mechanism involves the interception of radical species that propagate oxidative damage. The p-phenylenediamine moiety in this compound possesses labile hydrogen atoms on its nitrogen atoms, which can be readily donated to a free radical (R•).[3]

The process can be summarized in the following steps:

-

Initiation: An initiator molecule forms a free radical (R•).

-

Propagation: The free radical reacts with a substrate (e.g., a polymer or lipid) to form a new radical, propagating a chain reaction.

-

Termination by this compound: this compound (AH) donates a hydrogen atom to the propagating radical, neutralizing it and forming a stable, less reactive this compound radical (A•).

This process is visualized in the following signaling pathway diagram:

Metal Ion Chelation

Transition metals can catalyze the formation of highly reactive oxygen species through Fenton-like reactions. This compound, with its nitrogen-containing structure, can chelate these metal ions, rendering them catalytically inactive.

The logical relationship of this mechanism is depicted below:

Experimental Protocols for Antioxidant Activity Assessment

While specific experimental data for this compound is scarce, the following are detailed, generalized protocols for the types of assays that would be employed to quantify its antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

-

For the control, add 100 µL of the solvent instead of the sample solution to 100 µL of the DPPH solution.

-

For the blank, add 100 µL of the solvent to 100 µL of methanol.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

The workflow for this experiment is as follows:

Ferrous Ion (Fe²⁺) Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions.

Methodology:

-

Reagent Preparation:

-

Prepare a 2 mM solution of FeCl₂.

-

Prepare a 5 mM solution of ferrozine in methanol.

-

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

-

Assay Procedure:

-

To a 96-well plate, add 50 µL of each this compound dilution.

-

Add 50 µL of 2 mM FeCl₂ to each well and incubate for 5 minutes.

-

Add 100 µL of 5 mM ferrozine to initiate the reaction.

-

For the control, use 50 µL of solvent instead of the sample.

-

-

Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 562 nm. The formation of the ferrozine-Fe²⁺ complex results in a red color. A decrease in color indicates chelation by the sample.

-

Calculation: The percentage of ferrous ion chelating activity is calculated as follows: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100

Conclusion

References

A Technical Guide to the Solubility of Diphenhydramine in Organic Solvents

Disclaimer: The term "Diafen NN" does not correspond to a standard chemical entity in scientific literature. This guide proceeds under the assumption that the query pertains to Diphenhydramine , a common antihistamine for which "Diafen" is a recognized trade name in some regions. This document focuses on the solubility of both Diphenhydramine free base and its more common pharmaceutical form, Diphenhydramine Hydrochloride.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of Diphenhydramine in various organic solvents. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a generalized workflow for such experiments.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and analytical characterization. The following tables summarize the available quantitative and qualitative solubility data for Diphenhydramine and its hydrochloride salt. It is important to note that solubility can be significantly affected by experimental conditions such as temperature, pH, and the polymorphic form of the solute.

Table 1: Solubility of Diphenhydramine Hydrochloride

| Solvent | Quantitative Solubility | Qualitative Solubility | Citation |

| Ethanol | ~30 mg/mL; 500 mg/mL (1g in 2mL) | Freely Soluble | [1][2][3][4] |

| Methanol | Not specified | Very Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Soluble | [1] |

| Dimethylformamide (DMF) | ~10 mg/mL | Soluble | [1] |

| Acetone | 20 mg/mL (1g in 50mL) | Slightly Soluble | [2][3] |

| Chloroform | 500 mg/mL (1g in 2mL) | Soluble | [2] |

| Acetic Acid (100%) | Not specified | Very Soluble | [5] |

| Acetic Anhydride | Not specified | Sparingly Soluble | [5] |

| Benzene | Not specified | Very Slightly Soluble | [2][3] |

| Diethyl Ether | Not specified | Practically Insoluble | [3][5] |

| Water | 1000 mg/mL (1g in 1mL) | Freely Soluble | [2][4] |

| PBS (pH 7.2) | ~10 mg/mL | Soluble | [1] |

Table 2: Solubility of Diphenhydramine (Free Base)

| Solvent | Qualitative Solubility | Citation |

| Acetic Anhydride | Miscible | [5] |

| Acetic Acid (100%) | Miscible | [5] |

| Ethanol (95%) | Miscible | [5] |

| Diethyl Ether | Miscible | [5] |

| Water | Very Slightly Soluble | [5] |

Experimental Protocols for Solubility Determination

The determination of Diphenhydramine's concentration in solution, a key aspect of solubility studies, can be achieved through various analytical techniques. Below are detailed methodologies cited in the literature.

1. Indirect Spectrophotometric Method

This method is based on the reaction of the chloride ion from Diphenhydramine HCl with mercury(II) thiocyanate. The liberated thiocyanate ions then react with ferric ions to produce a red-colored complex, which can be quantified using a spectrophotometer.

-

Reagents and Equipment:

-

Diphenhydramine HCl standard

-

Mercury(II) thiocyanate solution

-

Ferric ion solution (e.g., Ferric nitrate)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a series of standard solutions of Diphenhydramine HCl in distilled water.

-

To a known volume of each standard (and the sample solution), add a solution of mercury(II) thiocyanate.

-

Subsequently, add a solution containing ferric ions.

-

Allow the reaction to proceed to form the red-colored complex.

-

Measure the absorbance of the resulting solution at its maximum absorption wavelength, which is approximately 462 nm.

-

A blank determination should be performed to make any necessary corrections.

-

Construct a calibration curve of absorbance versus concentration using the standard solutions.

-

The concentration of Diphenhydramine HCl in the sample can be determined from this calibration curve. Beer's law has been shown to be obeyed in the concentration range of 2-28 µg/mL.[6]

-

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds.

-

Equipment and Mobile Phase:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV).

-

A suitable column (e.g., C18).

-

Mobile phase: A mixture of acetonitrile, triethylamine, and water (e.g., 50:0.5:50 v/v/v) has been used.[7]

-

-

Procedure:

-

Preparation of Standard and Test Solutions:

-

Accurately weigh and dissolve Diphenhydramine HCl standard in a suitable solvent (e.g., distilled water or the mobile phase) to prepare a stock solution.

-

Prepare working standards by diluting the stock solution.

-

For the test solution, accurately measure the sample and dissolve it in the solvent. Sonication may be used to ensure complete dissolution.[7]

-

-

Chromatographic Conditions:

-

Set the flow rate and column temperature.

-

The mobile phase should be degassed to prevent bubble formation.[7]

-

-

Analysis:

-

Filter all solutions through a 0.45 µm membrane filter before injection.[7]

-

Inject a fixed volume (e.g., 10 µL) of the standard and test solutions into the HPLC system.[7]

-

Monitor the eluent at a specific wavelength (e.g., the λmax of Diphenhydramine).

-

The concentration of Diphenhydramine HCl is determined by comparing the peak area of the sample to the peak areas of the standards.

-

-

3. UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is a simpler method for the quantification of Diphenhydramine HCl.

-

Procedure:

-

Prepare a stock solution of Diphenhydramine HCl by dissolving a known amount in a suitable solvent (e.g., 0.1 N HCl, water, or 0.1 N NaOH).[8]

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Measure the absorbance of each solution at the maximum wavelength (λmax), which is approximately 258 nm.[8]

-

Plot absorbance versus concentration to create a calibration curve.

-

The concentration of the unknown sample can be determined from this curve.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method followed by spectrophotometric analysis.

Caption: Generalized workflow for solubility determination.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Diphenhydramine CAS#: 58-73-1 [m.chemicalbook.com]

- 3. Diphenhydramine Hydrochloride - LKT Labs [lktlabs.com]

- 4. drugs.com [drugs.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. jddtonline.info [jddtonline.info]

- 8. ijarsct.co.in [ijarsct.co.in]

Thermal Degradation Profile of Diafen NN: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of Diafen NN is presented in Table 1.

| Property | Value |

| Chemical Name | N,N'-Di-2-naphthyl-p-phenylenediamine |

| CAS Number | 93-46-9 |

| Molecular Formula | C₂₆H₂₀N₂ |

| Molecular Weight | 360.45 g/mol |

| Appearance | Light grey or light yellow powder |

| Melting Point | ≥225 °C |

Expected Thermal Degradation Profile

Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not available in the public scientific literature. However, general safety information indicates that when heated to decomposition, this compound emits toxic fumes of nitrogen oxides[1]. This suggests that the degradation process involves the breakdown of the amine functionalities within the molecule.

Based on the thermal analysis of related aromatic amine compounds, such as p-phenylenediamine, it is anticipated that this compound would exhibit a multi-stage decomposition process. For analogous compounds, thermal degradation often proceeds through the cleavage of C-N and C-C bonds at elevated temperatures. The bulky naphthyl groups in this compound may influence its thermal stability compared to simpler phenylenediamines.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is unavailable, the following are generalized protocols for conducting thermogravimetric analysis and differential scanning calorimetry, which would be suitable for characterizing its thermal degradation profile.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina, platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, or an oxidative atmosphere like air, at a constant flow rate (e.g., 20 mL/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition, peak degradation temperatures, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Logical Workflow for Thermal Degradation Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like this compound.

Caption: Logical workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data on the thermal degradation profile of this compound is not currently available in the public domain, this guide provides a framework for understanding its expected behavior and the methodologies required for its analysis. The primary application of this compound as a high-temperature antioxidant suggests significant thermal stability. However, decomposition at elevated temperatures is expected to yield hazardous byproducts. Further experimental investigation using techniques such as TGA and DSC is necessary to fully characterize its thermal properties and decomposition pathway. Such data would be invaluable for researchers, scientists, and drug development professionals in assessing the stability and safety of materials containing this compound.

References

Spectroscopic Profile of N,N'-Di-2-naphthyl-p-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N,N'-Di-2-naphthyl-p-phenylenediamine, a compound of interest in various industrial and research applications. This document details available spectroscopic data, outlines experimental protocols for its characterization, and presents a visual workflow for its synthesis and analysis.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for N,N'-Di-2-naphthyl-p-phenylenediamine.

Table 1: UV-Visible Spectroscopy Data

| Parameter | Value | Solvent | Reference |

| λmax | 320 nm | Not Specified | [1] |

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300-3500 | N-H stretching | Medium |

| 3000-3100 | Aromatic C-H stretching | Medium |

| 1600-1620 | N-H bending | Strong |

| 1450-1580 | Aromatic C=C stretching | Strong |

| 1200-1350 | C-N stretching | Strong |

| 700-900 | Aromatic C-H out-of-plane bending | Strong |

Note: The FTIR data is based on typical values for secondary aromatic amines and substituted naphthalene and benzene rings, as specific peak lists were not publicly available in the search results.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~8.0-7.0 | Aromatic protons | ~140-150 | C-N aromatic carbons |

| ~6.8 | N-H protons | ~110-135 | Other aromatic carbons |

Note: Specific chemical shift values from spectral databases require user registration. The provided values are estimates based on the general chemical shifts for aromatic amines and naphthyl groups.

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 360.16 | [M]⁺ (Molecular Ion) |

Note: The mass spectrum available is from Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The molecular ion peak corresponds to the molecular weight of the compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

1. Synthesis of N,N'-Di-2-naphthyl-p-phenylenediamine

An improved method for the synthesis of N,N'-Di-2-naphthyl-p-phenylenediamine involves the reaction of β-naphthol with p-phenylenediamine in the presence of boric anhydride or boric acid. This method allows for lower reaction temperatures and reduces the formation of undesirable by-products. The reaction can be carried out in the melt phase or with an inert aromatic solvent such as benzene, toluene, or xylene[2].

2. UV-Visible (UV-Vis) Spectroscopy

A solution of N,N'-Di-2-naphthyl-p-phenylenediamine is prepared in a suitable UV-transparent solvent, such as ethanol or cyclohexane. The concentration of the solution should be adjusted to yield an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a double-beam spectrophotometer, with the pure solvent used as a reference. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

For solid-state FTIR analysis, the KBr pellet method is commonly employed. A small amount of finely ground N,N'-Di-2-naphthyl-p-phenylenediamine is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The FTIR spectrum is recorded by passing an infrared beam through the pellet.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of N,N'-Di-2-naphthyl-p-phenylenediamine is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the TMS signal.

5. Mass Spectrometry (MS)

Mass spectral data can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and then bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Visualizations

Synthesis and Spectroscopic Analysis Workflow

The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic characterization of N,N'-Di-2-naphthyl-p-phenylenediamine.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

In-Depth Technical Guide to the Industrial Applications of Diafen NN

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diafen NN, chemically known as N,N'-di-2-naphthyl-p-phenylenediamine, is a potent antioxidant primarily utilized in the rubber and polymer industries. This document provides a comprehensive technical overview of its industrial applications, mechanism of action, synthesis, and key performance data. It is intended to be a resource for researchers, scientists, and professionals in drug development, offering insights into the material science and toxicological aspects of this compound. This compound functions as a high-performance stabilizer, retarding the degradation of polymeric materials caused by heat, oxygen, and ozone. Its efficacy as a chain-breaking antioxidant and a metal deactivator makes it a critical component in the formulation of durable rubber products such as tires, cables, and industrial goods. This guide details experimental protocols for its synthesis and presents performance data in a structured format. Furthermore, it includes visualizations of its antioxidant mechanism and synthesis workflow to facilitate a deeper understanding of its chemical utility. Important safety and toxicological findings are also discussed to provide a complete profile of the compound.

Introduction

This compound, also known by trade names such as AgeRite White and Antioxidant DNP, is a symmetrically substituted p-phenylenediamine derivative. Its chemical structure, featuring two naphthyl groups attached to a p-phenylenediamine core, confers significant antioxidant activity. The primary role of this compound in industrial applications is to protect vulcanized rubber and other polymeric materials from the deleterious effects of oxidative and thermal degradation. This protection is crucial for extending the service life and maintaining the mechanical properties of materials exposed to harsh environmental and operational conditions. While its main applications are in material science, its toxicological profile, including findings of carcinogenicity in animal studies, is of significant interest to drug development professionals for comparative toxicology and safety assessment purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (CAS Number: 93-46-9) is presented in Table 1. This data is essential for understanding its behavior in various formulations and for developing appropriate processing and handling procedures.

| Property | Value |

| IUPAC Name | N,N'-di(naphthalen-2-yl)benzene-1,4-diamine |

| Molecular Formula | C₂₆H₂₀N₂ |

| Molecular Weight | 360.45 g/mol |

| Appearance | Light grey or light yellow powder[1] |

| Melting Point | 225-229 °C |

| Boiling Point | 608.1 °C at 760 mmHg |

| Water Solubility | <0.1 g/100 mL at 19 °C |

| Purity | ≥97.0%[1] |

Industrial Applications

The principal industrial application of this compound is as an antioxidant in the rubber industry.[1] It is incorporated into various elastomers to enhance their resistance to degradation.

Key Applications Include:

-

Tire Manufacturing: Used in tire carcasses and sidewalls to protect against heat and flexing fatigue.

-

Industrial Rubber Products: Incorporated into belts, hoses, seals, and other articles that require long-term durability.

-

Latex Products: Used in the production of medical and industrial latex goods to prevent aging.[1]

-

Polymer Stabilization: Also employed as a stabilizer for other polymers, such as polyolefins.

Mechanism of Action

This compound functions as a multifunctional antioxidant, primarily through two mechanisms: as a chain-breaking antioxidant and as a metal deactivator.

Chain-Breaking Antioxidant Mechanism

As a secondary amine, this compound can donate a hydrogen atom to reactive peroxy radicals (ROO•), which are key intermediates in the auto-oxidation cycle of polymers. This donation terminates the radical chain reaction, preventing further degradation of the polymer backbone. The resulting this compound radical is relatively stable and does not readily initiate new oxidation chains.

References

Unveiling the Carcinogenic Profile of Diafen NN: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the available carcinogenicity data for Diafen NN (N,N'-Di-2-naphthyl-p-phenylenediamine), an antioxidant compound. Drawing from the seminal animal study and considering its metabolic fate, this document synthesizes the experimental evidence, outlines the methodologies employed, and elucidates the potential mechanisms underlying its carcinogenic activity. The information is presented to support research and development efforts in toxicology and drug safety.

Introduction

This compound, chemically identified as N,N'-Di-2-naphthyl-p-phenylenediamine (CAS No. 93-46-9), has been utilized as an antioxidant in various industrial applications. However, concerns regarding its safety profile have been raised, primarily stemming from a key study demonstrating its carcinogenic potential in animal models. This guide aims to provide a detailed overview of this evidence for the scientific community. A critical aspect of this compound's toxicology is its likely metabolism to 2-naphthylamine, a well-established human and animal carcinogen.[1][2][3][4][5] This metabolic activation is a crucial factor in understanding its carcinogenic mechanism.

Carcinogenicity Studies in Animal Models

The primary evidence for the carcinogenicity of this compound originates from a study conducted by Pylev and colleagues in 1977. This pivotal research provides the foundation for the current understanding of the compound's tumorigenic effects.

Experimental Protocol: Pylev et al. (1977)

While the full original text is not widely available, the experimental design has been consistently cited in toxicological literature. The key aspects of the methodology are summarized below:

-

Test Substance: this compound (N,N'-Di-2-naphthyl-p-phenylenediamine)

-

Animal Model: Mice (strain not specified in available summaries)

-

Route of Administration: Subcutaneous (s.c.) injection

-

Dosage: 40 mg per mouse

-

Frequency of Administration: Once weekly

-

Duration of Treatment: Throughout the lifespan of the animals

-

Endpoint: Observation for the development of tumors, specifically leukoses and local sarcomas.

Quantitative Carcinogenicity Data

The study by Pylev et al. (1977) concluded that this compound induced leukoses and local sarcomas in the treated mice. Unfortunately, detailed quantitative data such as the specific incidence rates, tumor latency, and statistical significance are not available in the readily accessible literature. The following table summarizes the reported findings.

| Animal Model | Route of Administration | Dosage Regimen | Tumor Types Observed | Reference |

| Mice | Subcutaneous | 40 mg/mouse, once weekly for life | Leukoses, Local Sarcomas | Pylev LN, et al. (1977) |

Proposed Mechanism of Carcinogenicity

The carcinogenic activity of this compound is strongly suggested to be mediated through its metabolic conversion to 2-naphthylamine. This metabolic pathway is a critical consideration in assessing its risk profile.

Metabolic Activation Pathway

It is hypothesized that this compound undergoes metabolic cleavage to yield p-phenylenediamine and 2-naphthylamine. The latter is a known potent carcinogen, particularly targeting the urinary bladder. The proposed metabolic activation and subsequent carcinogenic mechanism of the 2-naphthylamine metabolite are outlined in the diagram below.

Experimental Workflow for Carcinogenicity Assessment

The general workflow for a long-term carcinogenicity study, such as the one conducted for this compound, involves several key stages from animal selection to histopathological analysis.

Conclusion

The available evidence from a key animal study indicates that this compound is carcinogenic in mice, inducing leukoses and local sarcomas following long-term subcutaneous administration. The likely mechanism of action involves the metabolic conversion of this compound to the known carcinogen 2-naphthylamine. Due to the limitations in the publicly available data from the primary study, further research to fully quantify the dose-response relationship and to explore the carcinogenic potential through other routes of exposure would be beneficial for a complete risk assessment. Researchers and drug development professionals should exercise caution when handling this compound and consider its carcinogenic potential in safety and toxicological evaluations.

References

- 1. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]

- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 5. publications.iarc.who.int [publications.iarc.who.int]

An In-depth Technical Guide to the Purity Analysis of Commercial N,N'-Diphenyl-p-phenylenediamine (Diafen NN)

Disclaimer: The following guide is based on the scientific assumption that "Diafen NN" is a commercial grade of N,N'-Diphenyl-p-phenylenediamine (DPPD), a common antioxidant and antiozonant used in the rubber industry. This assumption is derived from the common use of "Diafen" as a trade name for related chemical products.[1] The methodologies described are established for the analysis of DPPD and its potential impurities.

Introduction

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a key chemical intermediate and antioxidant. Its efficacy in industrial applications, particularly in preventing oxidative degradation in rubber and polymers, is highly dependent on its purity.[2][3] Commercial grades of DPPD can contain various impurities stemming from the manufacturing process or degradation, which can impact performance and safety.

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of commercial-grade DPPD. It is intended for researchers, scientists, and quality control professionals in drug development and chemical industries. The guide details established chromatographic and spectroscopic techniques, providing in-depth experimental protocols for the identification and quantification of DPPD and its common impurities.

Physicochemical Properties of N,N'-Diphenyl-p-phenylenediamine

A foundational understanding of the physicochemical properties of DPPD is essential for the development and interpretation of analytical methods.

| Property | Value | Reference |

| Chemical Name | N,N'-Diphenyl-1,4-benzenediamine | |

| Synonyms | DPPD, 1,4-Dianilinobenzene | [2] |

| CAS Number | 74-31-7 | [2] |

| Molecular Formula | C18H16N2 | [2][4] |

| Molecular Weight | 260.33 g/mol | [2][4] |

| Appearance | Colorless leaflets (pure); Greenish-brown solid (commercial) | [2] |

| Melting Point | 143-151 °C | [2] |

| Boiling Point | 220-225 °C at 0.5 mmHg | [2] |

| Solubility | Soluble in benzene, chloroform, acetone; Slightly soluble in alcohol; Insoluble in water. | [2][4] |

Potential Impurities in Commercial DPPD

The purity analysis of DPPD focuses on the separation and quantification of the main component from related substances. Potential impurities can include starting materials, by-products from synthesis, and degradation products. A notable potential impurity is N,N,N'-triphenyl-p-phenylenediamine, which can be formed during the manufacturing process.[5]

| Potential Impurity | Chemical Structure | Origin |

| Aniline | C6H5NH2 | Unreacted starting material |

| p-Phenylenediamine | C6H4(NH2)2 | Unreacted starting material |

| N-Phenyl-p-phenylenediamine | C6H5NHC6H4NH2 | Intermediate |

| N,N,N'-Triphenyl-p-phenylenediamine | (C6H5)2NC6H4NHC6H5 | By-product of synthesis |

| Oxidation Products (e.g., quinone-diimines) | Varies | Degradation |

Analytical Methodologies for Purity Determination

A multi-faceted approach employing both chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of commercial DPPD. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis, while Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide supplementary information.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like DPPD and its impurities. A reverse-phase method is typically employed.[6]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[7]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is effective.[6] Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.[6] A typical mobile phase composition could be Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: UV detection at 240 nm or 255 nm.[8]

-

Sample Preparation: Accurately weigh and dissolve the DPPD sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

-

Quantification: The percentage purity of DPPD and the concentration of impurities can be determined by comparing the peak areas to those of a certified reference standard.

Caption: Workflow for the purity analysis of DPPD using HPLC.

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present in commercial DPPD. Derivatization may be necessary to improve the volatility and thermal stability of the analytes.[9]

-

Instrumentation: A GC system equipped with a mass spectrometer detector.

-

Column: A capillary column with a non-polar stationary phase, such as an HP-5MS (30 m x 0.25 mm).[10]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A split/splitless injector is typically used.

-

Temperature Program: An oven temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent like ethyl acetate.[11] For derivatization, a reagent like heptafluorobutyric acid anhydride can be used to convert the amines into more volatile derivatives.[9]

-

Data Analysis: The mass spectrometer provides mass spectra for each separated component, allowing for positive identification by comparison to spectral libraries. Quantification can be achieved using an internal standard.[11]

Caption: Workflow for the analysis of volatile impurities in DPPD by GC-MS.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and non-destructive technique that can be used for the qualitative identification of DPPD and to check for the presence of unexpected functional groups that might indicate significant impurities or contamination.[12]

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The solid DPPD sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with potassium bromide (KBr) to form a pellet.

-

Data Acquisition: A spectrum is typically collected over the mid-infrared range (4000-400 cm⁻¹).

-

Interpretation: The obtained spectrum is compared to a reference spectrum of pure DPPD. The presence of significant unexpected peaks may indicate impurities. Characteristic peaks for DPPD include N-H stretching and aromatic C-H and C=C stretching vibrations.

Data Presentation and Interpretation

For effective comparison and reporting, all quantitative data should be summarized in a clear and structured format.

Table 5.1: Example Purity Analysis Results for a Batch of Commercial DPPD

| Analytical Method | Parameter | Result | Acceptance Criteria |

| HPLC-UV | Assay of DPPD | 98.5% | ≥ 98.0% |

| N-Phenyl-p-phenylenediamine | 0.8% | ≤ 1.0% | |

| N,N,N'-Triphenyl-p-phenylenediamine | 0.2% | ≤ 0.5% | |

| Any other single impurity | 0.1% | ≤ 0.2% | |

| Total Impurities | 1.5% | ≤ 2.0% | |

| GC-MS | Aniline | Not Detected | Not Detected |

| FTIR | Spectral Conformity | Conforms to reference | Conforms to reference |

Conclusion

The purity of commercial N,N'-Diphenyl-p-phenylenediamine (this compound) is critical to its performance and safety in its intended applications. A comprehensive analytical approach, primarily utilizing HPLC for quantification of the main component and non-volatile impurities, supplemented by GC-MS for volatile impurities and FTIR for identity confirmation, provides a robust framework for quality assessment. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and analytical scientists to develop and implement effective purity testing for this important industrial chemical.

References

- 1. N,N'-DIPHENYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. N,N'-Diphenyl-p-phenylenediamine [drugfuture.com]

- 3. chemneo.com [chemneo.com]

- 4. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of a toxic impurity in commercial diphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation of N,N’-Diphenyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. osha.gov [osha.gov]

- 10. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]

- 11. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.ust.edu [journals.ust.edu]

Methodological & Application

Application Notes and Protocols for Diafen NN as a Stabilizer in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diafen NN (N,N'-Di-2-naphthyl-p-phenylenediamine) as a stabilizer in polymer synthesis. This document details its mechanism of action, provides experimental protocols for its application, and presents quantitative data on its performance.

Introduction

This compound, chemically known as N,N'-Di-2-naphthyl-p-phenylenediamine (CAS No. 93-46-9), is a highly effective antioxidant and thermal stabilizer.[1] It is primarily utilized in the rubber and plastics industry to protect polymers from degradation caused by heat, oxygen, and ozone.[1] Its function as a chain-breaking antioxidant and metal chelator makes it a valuable additive for enhancing the durability and lifespan of various polymeric materials.[2] this compound is a light grey or light yellow powder, insoluble in water but soluble in certain organic solvents.[2]

Mechanism of Action

The stabilizing effect of this compound is attributed to its ability to interrupt the free-radical chain reactions that lead to polymer degradation. As a substituted p-phenylenediamine, it can donate hydrogen atoms to reactive peroxy radicals (ROO•), which are key intermediates in the auto-oxidation cycle of polymers. This process neutralizes the peroxy radicals, preventing them from abstracting hydrogen atoms from the polymer backbone and propagating the degradation chain.

The general mechanism for radical scavenging by p-phenylenediamines involves the formation of a stable aminyl radical, which can further react with other radicals, effectively terminating the chain reaction. The large naphthyl groups in this compound contribute to the stability of the resulting radical through resonance, enhancing its antioxidant efficacy.

dot digraph "Diafen_NN_Stabilization_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

// Nodes Polymer [label="Polymer Chain (P-H)"]; Initiator [label="Initiator (Heat, UV)", shape="ellipse", fillcolor="#FBBC05"]; Polymer_Radical [label="Polymer Radical (P•)"]; Oxygen [label="Oxygen (O2)", shape="ellipse", fillcolor="#EA4335"]; Peroxy_Radical [label="Peroxy Radical (POO•)"]; Diafen_NN [label="this compound\n(AH)"]; Stabilized_Radical [label="Stabilized this compound Radical (A•)"]; Hydroperoxide [label="Hydroperoxide (POOH)"]; Termination [label="Termination Products", shape="ellipse", fillcolor="#34A853"];

// Edges Initiator -> Polymer [label="Initiation"]; Polymer -> Polymer_Radical; Polymer_Radical -> Peroxy_Radical [label="+ O2"]; Peroxy_Radical -> Polymer [label="Propagation\n(Chain Scission)"]; Peroxy_Radical -> Hydroperoxide [label="+ this compound (AH)"]; Diafen_NN -> Stabilized_Radical [label="H• donation"]; Stabilized_Radical -> Termination [label="Radical Trapping"]; Peroxy_Radical -> Termination [label="+ A•"]; }

Figure 1: Simplified mechanism of polymer stabilization by this compound.

Applications in Polymer Systems

This compound is a versatile stabilizer suitable for a range of polymers, including:

-

Natural and Synthetic Rubbers: It is widely used in the production of tires, cables, and other industrial rubber products to improve their resistance to heat aging and flex cracking.[2]

-

Latex Products: this compound can be incorporated into latex formulations for products like medical supplies without destabilizing the emulsion.[2]

-

Plastics: It is an effective antioxidant for plastics such as Acrylonitrile Butadiene Styrene (ABS), polyoxymethylene (POM), and polyamides.[2]

Quantitative Performance Data

The following table provides typical dosage recommendations for this compound in various polymer systems. The optimal concentration should be determined experimentally for each specific application.

| Polymer System | Recommended Dosage (phr*) | Key Benefits |

| Natural Rubber (NR) | 0.5 - 2.0 | Excellent heat and fatigue resistance.[3] |

| Styrene-Butadiene Rubber (SBR) | 0.5 - 2.0 | Protection against oxidative degradation.[2] |

| Nitrile Rubber (NBR) | 0.5 - 2.0 | Enhanced durability and resistance to degradation.[4] |

| ABS, POM, Polyamide | 0.3 - 0.5 | Improved thermal stability.[2] |

*phr: parts per hundred rubber

Experimental Protocols

Protocol 1: Incorporation of this compound into a Rubber Compound via Two-Roll Milling

This protocol describes a standard laboratory procedure for compounding this compound into a rubber matrix.

Materials and Equipment:

-

Base polymer (e.g., SBR)

-

This compound (N,N'-Di-2-naphthyl-p-phenylenediamine)

-

Standard rubber compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, sulfur, accelerators)

-

Two-roll mill

-

Analytical balance

-

Spatula

Procedure:

-

Mastication: Soften the base polymer by passing it through the nip of a two-roll mill at a controlled temperature.

-

Incorporation of Ingredients:

-

Add the compounding ingredients in a specific order, typically starting with fillers like carbon black, followed by activators (zinc oxide, stearic acid).

-

Introduce this compound into the polymer matrix. Ensure it is added before the vulcanizing agents (sulfur and accelerators) to ensure homogeneous dispersion.

-

-

Mixing: Continue milling the compound until all ingredients are thoroughly dispersed, as indicated by a uniform appearance.

-

Sheeting Out: Cut the compounded rubber from the mill and pass it through the nip to form a sheet of desired thickness.

-

Maturation: Allow the compounded sheet to rest for at least 24 hours at room temperature before proceeding with vulcanization and testing.

dot digraph "Two_Roll_Mill_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

// Nodes Start [label="Start", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mastication [label="1. Masticate Polymer"]; Add_Fillers [label="2. Add Fillers & Activators"]; Add_Diafen_NN [label="3. Add this compound"]; Add_Curing_Agents [label="4. Add Curing Agents"]; Mixing [label="5. Homogenize Mixture"]; Sheeting [label="6. Sheet Out Compound"]; Maturation [label="7. Maturation (24h)"]; End [label="End", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mastication; Mastication -> Add_Fillers; Add_Fillers -> Add_Diafen_NN; Add_Diafen_NN -> Add_Curing_Agents; Add_Curing_Agents -> Mixing; Mixing -> Sheeting; Sheeting -> Maturation; Maturation -> End; }

Figure 2: Workflow for incorporating this compound into rubber.

Protocol 2: Evaluation of Oxidative Stability using Oxidation Induction Time (OIT)

This protocol outlines the determination of OIT using Differential Scanning Calorimetry (DSC), a common method to assess the effectiveness of antioxidants.

Materials and Equipment:

-

Polymer sample with and without this compound (prepared as per Protocol 1)

-

Differential Scanning Calorimeter (DSC) with a gas switching capability

-

Aluminum DSC pans

-

Nitrogen and Oxygen gas of high purity

Procedure:

-

Sample Preparation: Weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.

-

DSC Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with nitrogen gas.

-

-

Heating: Heat the sample to the desired isothermal test temperature (e.g., 200 °C for polyethylene) at a controlled rate (e.g., 20 °C/min) under the nitrogen atmosphere.

-

Isothermal Hold and Gas Switching: Once the isothermal temperature is reached and the heat flow signal stabilizes, switch the purge gas from nitrogen to oxygen.

-

Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

-

Analysis: Compare the OIT values of the unstabilized polymer with those of the polymer containing different concentrations of this compound. A longer OIT indicates a higher level of oxidative stability.

dot digraph "OIT_Measurement_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

// Nodes Start [label="Start", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Sample [label="1. Prepare Sample"]; Place_in_DSC [label="2. Place in DSC"]; Heat_in_N2 [label="3. Heat under Nitrogen"]; Switch_to_O2 [label="4. Switch to Oxygen"]; Record_Data [label="5. Record Heat Flow vs. Time"]; Determine_OIT [label="6. Determine OIT"]; End [label="End", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Sample; Prepare_Sample -> Place_in_DSC; Place_in_DSC -> Heat_in_N2; Heat_in_N2 -> Switch_to_O2; Switch_to_O2 -> Record_Data; Record_Data -> Determine_OIT; Determine_OIT -> End; }

Figure 3: Workflow for OIT measurement.

Safety Precautions

This compound may cause skin and eye irritation.[5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[5]

Conclusion

This compound is a potent stabilizer for a variety of polymers, offering excellent protection against thermo-oxidative degradation. Its effectiveness can be readily evaluated using standard thermal analysis techniques like DSC. The provided protocols offer a starting point for researchers to incorporate and assess the performance of this compound in their specific polymer systems.

References

Application Notes and Protocols for Incorporating Diafen NN into Rubber Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation and evaluation of Diafen NN (N,N'-di-β-naphthyl-p-phenylenediamine) as an antioxidant in rubber formulations. The following sections detail the chemical properties of this compound, a step-by-step protocol for its inclusion in rubber compounds, and standardized methods for assessing its efficacy in preventing material degradation.

Introduction to this compound as a Rubber Antioxidant

This compound, a member of the p-phenylenediamine (PPD) class of antioxidants, is a highly effective antidegradant for rubber compounds. It is a chain-breaking inhibitor and a metal complexing agent, offering excellent resistance to thermal aging, oxidation, and degradation caused by harmful metals such as copper and manganese.[1][2][3] Its primary function is to protect rubber products from the deleterious effects of heat, oxygen, and ozone, thereby extending their service life and preserving their mechanical properties.[4][5] this compound is suitable for use in natural rubber (NR) and various synthetic rubbers, including styrene-butadiene rubber (SBR) and nitrile rubber (NBR).[1][2]

Chemical Properties of this compound:

| Property | Value |

| Chemical Name | N,N'-di-β-naphthyl-p-phenylenediamine |

| CAS Number | 93-46-9 |

| Molecular Formula | C26H20N2 |

| Molecular Weight | 360.45 g/mol |

| Appearance | Light grey or light yellow powder |

| Melting Point | ≥225°C |

Experimental Protocols

Protocol for Incorporation of this compound via Two-Roll Mill (Dry Method)

This protocol describes the "dry method," the most common technique for incorporating antioxidants into rubber compounds.[4] The process involves the mechanical mixing of this compound powder with the rubber polymer and other compounding ingredients on a two-roll mill.

Materials and Equipment:

-

Two-roll mill with adjustable nip and temperature control

-

Natural Rubber (NR) or Synthetic Rubber (e.g., SBR)

-

This compound powder

-

Other compounding ingredients (e.g., zinc oxide, stearic acid, carbon black, sulfur, accelerators)

-

Safety equipment (gloves, safety glasses, dust mask)

-

Mill knives and trays

Procedure:

-

Mill Preparation: Set the roll temperature to approximately 70 ± 5°C and the nip opening to 2 mm.

-

Mastication: Pass the raw rubber through the mill nip repeatedly until it forms a smooth, continuous sheet (a process called "banding"). This process, known as mastication, reduces the rubber's viscosity.

-

Addition of Activators: Once a smooth rolling bank is formed, add activators like zinc oxide and stearic acid to the nip.

-

Incorporation of this compound: Introduce this compound powder into the rolling bank. A typical dosage for this compound is between 0.5 and 2.0 parts per hundred rubber (phr).[3]

-

Filler and Oil Addition: Gradually add fillers (e.g., carbon black) and any processing oils. It is recommended to add fillers in portions to ensure even dispersion.

-

Homogenization: To ensure a homogenous mixture, make several ¾ cuts from each side of the rubber sheet with a mill knife and pass the rubber end-over-end through the nip.

-

Addition of Curatives: Towards the end of the mixing cycle, add the sulfur and accelerators. This is done last to prevent premature vulcanization (scorching).

-

Sheeting Off: Once all ingredients are thoroughly dispersed, increase the nip opening to approximately 8 mm and pass the compound through six times for final homogenization. Sheet off the final compound and allow it to cool.

Protocol for Evaluation of Antioxidant Efficacy

To quantify the effectiveness of this compound, the mechanical properties of the vulcanized rubber containing the antioxidant are compared against a control sample (without this compound) before and after accelerated aging.

2.2.1. Vulcanization:

-